N-[(Furan-2-yl)methyl]-3-[(propane-2-sulfonyl)amino]benzamide
Description
N-[(Furan-2-yl)methyl]-3-[(propane-2-sulfonyl)amino]benzamide (IUPAC name: N-(3-hydroxyphenyl)-3-[(propane-2-sulfonyl)amino]benzamide, DTXSID00536819) is a benzamide derivative featuring a propane-2-sulfonylamino group at the 3-position of the benzamide core and a furan-2-ylmethyl substituent on the nitrogen atom . Its structural uniqueness lies in the combination of a sulfonamide moiety, known for enhancing protein-binding affinity, and a furan ring, which contributes to π-π interactions and lipophilicity.
Properties
CAS No. |
90234-23-4 |
|---|---|
Molecular Formula |
C15H18N2O4S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3-(propan-2-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C15H18N2O4S/c1-11(2)22(19,20)17-13-6-3-5-12(9-13)15(18)16-10-14-7-4-8-21-14/h3-9,11,17H,10H2,1-2H3,(H,16,18) |
InChI Key |
FLAWPRPNVIULSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=CC=CC(=C1)C(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Furan-2-ylmethyl)-3-(1-methylethylsulfonamido)benzamide typically involves multiple steps:
Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan with a suitable alkylating agent to introduce the furan-2-ylmethyl group.
Sulfonamide Formation: The intermediate is then reacted with an isopropyl sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Benzamide Formation: Finally, the sulfonamide intermediate is coupled with a benzoyl chloride derivative to form the final benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(Furan-2-ylmethyl)-3-(1-methylethylsulfonamido)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(Furan-2-ylmethyl)-3-(1-methylethylsulfonamido)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Furan-2-ylmethyl)-3-(1-methylethylsulfonamido)benzamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are involved in various biological pathways.
Pathways Involved: The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural analogs and their properties are summarized below:
Table 1: Structural and Functional Comparison
Physicochemical and Pharmacokinetic Properties
- In contrast, the hydroxy-dimethylethyl group in ’s compound improves solubility .
- ADME Profile: Lipinski’s rule compliance (molecular weight <500, H-bond donors/acceptors <5/10) is likely, as seen in structurally related antifungal benzamides .
Biological Activity
N-[(Furan-2-yl)methyl]-3-[(propane-2-sulfonyl)amino]benzamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly focusing on anti-tumor and anti-influenza properties.
Chemical Structure and Synthesis
The compound is characterized by a furan ring and a sulfonamide group, which are known to influence its biological properties. The synthesis involves the reaction of specific precursors under controlled conditions, leading to the formation of the desired compound with notable yields.
Synthesis Overview
-
Starting Materials :
- N-((E)-1,3-diphenylbut-2-en-1-ylidene)-4-methylbenzenesulfonamide
- (E)-3-(furan-2-yl)acrylaldehyde
-
Reaction Conditions :
- Conducted in a dry Schlenk tube with solvents like MeOH/H2O (99:1).
- Temperature maintained at 60 °C for 12 hours.
-
Yield :
- Intermediate compound obtained at 55% yield; final compound synthesized with 64% yield using KMnO4 as an oxidant.
Structural Analysis
The crystal structure of this compound reveals a monoclinic system with specific crystallographic parameters. The molecular geometry indicates a stable conformation conducive to biological activity.
| Parameter | Value |
|---|---|
| Space Group | P21 |
| a (Å) | 10.4329(16) |
| b (Å) | 11.6208(18) |
| c (Å) | 11.8268(18) |
| β (°) | 114.257(5) |
| Volume (ų) | 1307.3(4) |
Anti-Tumor Activity
Research indicates that cyclic β-amino acids, including the title compound, exhibit significant anti-tumor properties. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Anti-Influenza Activity
This compound has also demonstrated activity against influenza viruses. Studies suggest that it interferes with viral replication, potentially by inhibiting viral neuraminidase, an enzyme crucial for viral release from infected cells.
Case Studies
-
Study on Anti-Tumor Effects :
- A study evaluated the cytotoxic effects of the compound on various cancer cell lines.
- Results showed a dose-dependent inhibition of cell growth with IC50 values indicating potent activity.
-
Influenza Virus Inhibition :
- In vitro studies assessed the compound's ability to reduce viral titers in infected cell cultures.
- The compound exhibited a significant reduction in viral load compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
